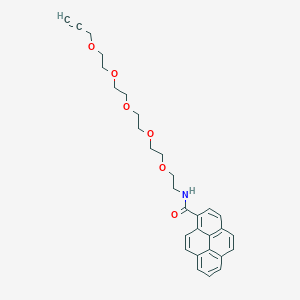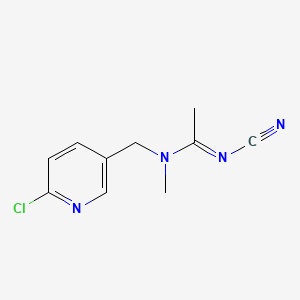
Pyrene-PEG5-propargyl
Overview
Description
Pyrene-PEG5-propargyl is a compound that combines a pyrene moiety with a polyethylene glycol (PEG) chain and a propargyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells. The pyrene moiety provides fluorescence properties, making it useful for various labeling and imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG5-propargyl typically involves the following steps:
Preparation of Pyrene-PEG5 Intermediate: The PEG chain is attached to the pyrene moiety through a series of etherification reactions. This involves the use of reagents such as sodium hydride and tetrahydrofuran (THF) as the solvent.
Introduction of Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the terminal hydroxyl group of the PEG chain reacts with propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pyrene-PEG5-propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.
Fluorescence Quenching: The pyrene moiety can undergo fluorescence quenching in the presence of certain quenchers, which is useful in studying molecular interactions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Fluorescence Studies: Various quenchers such as nitrobenzene derivatives can be used to study the fluorescence properties of the pyrene moiety.
Major Products Formed
Triazole Derivatives: Formed through CuAAC reactions, these derivatives are often used in bioconjugation and labeling applications.
Quenched Fluorescent Compounds: Formed when the pyrene moiety interacts with quenchers, useful in fluorescence-based assays.
Scientific Research Applications
Pyrene-PEG5-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in fluorescence imaging to study cellular processes and protein interactions.
Medicine: Potential use in drug delivery systems, where the PEG chain enhances solubility and bioavailability.
Industry: Utilized in the development of advanced materials and sensors due to its unique fluorescence properties
Mechanism of Action
The mechanism of action of Pyrene-PEG5-propargyl primarily involves its role as a linker in PROTACs:
Protein Degradation: The compound facilitates the formation of a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Fluorescence Labeling: The pyrene moiety allows for the visualization of molecular interactions and cellular processes through fluorescence microscopy
Comparison with Similar Compounds
Similar Compounds
Pyrene-PEG4-propargyl: Similar structure but with a shorter PEG chain, affecting its solubility and flexibility.
Pyrene-PEG6-propargyl: Longer PEG chain, potentially offering better solubility and different spatial properties.
Uniqueness
Pyrene-PEG5-propargyl stands out due to its optimal PEG chain length, balancing solubility and flexibility, making it highly effective in various applications such as PROTAC synthesis and fluorescence imaging .
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-2-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-31-30(32)27-11-9-25-7-6-23-4-3-5-24-8-10-26(27)29(25)28(23)24/h1,3-11H,12-22H2,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGANKSIJSRXKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177546 | |
| Record name | 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-33-3 | |
| Record name | 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)



![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/new.no-structure.jpg)

![1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B3415346.png)




![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)


